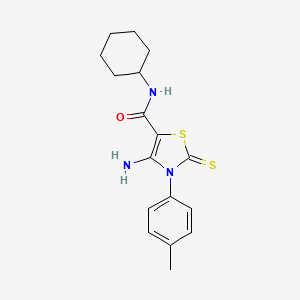

4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Description

Propriétés

IUPAC Name |

4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS2/c1-11-7-9-13(10-8-11)20-15(18)14(23-17(20)22)16(21)19-12-5-3-2-4-6-12/h7-10,12H,2-6,18H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLSHWMWSSCOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NC3CCCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is primarily recognized for its role as a D2 dopamine receptor antagonist, which suggests possible therapeutic applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2OS, with a molecular weight of approximately 318.45 g/mol. Its structure includes an amino group, a cyclohexyl moiety, and a carboxamide functional group, all of which contribute to its biological activity. The compound's structural characteristics can be analyzed using techniques like NMR spectroscopy and X-ray crystallography.

The primary mechanism of action for 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is its antagonistic effect on the D2 dopamine receptor. This interaction is crucial for modulating dopaminergic pathways in the brain, which are often implicated in psychiatric conditions.

Antipsychotic Properties

Research indicates that compounds with similar thiazole structures exhibit significant antipsychotic effects. The D2 receptor antagonism may help alleviate symptoms associated with schizophrenia and other psychotic disorders.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene have shown cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-based compounds could exhibit IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene | A549 | < 10 |

| Similar Thiazole Derivative | HT29 | < 5 |

Antimicrobial Properties

Additionally, thiazole derivatives have demonstrated antimicrobial activity. The presence of specific functional groups within the thiazole ring enhances their interaction with microbial targets, leading to effective inhibition of growth in various pathogens .

Case Studies

Several studies have documented the biological activity of thiazole derivatives:

- Antitumor Activity : In vitro studies showed that thiazole derivatives with specific substitutions exhibited potent antiproliferative activity against multiple cancer cell lines. For instance, one compound displayed an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

- Dopamine Receptor Interaction : Pharmacological assessments indicated that 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene effectively inhibited D2 receptor activity in cell-based assays, supporting its potential use in treating dopaminergic disorders .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interaction with bacterial enzymes or receptors, disrupting their normal function.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory capabilities. It appears to modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis or other inflammatory diseases. Further research is needed to fully elucidate the underlying mechanisms.

Potential in Cancer Therapy

Preliminary studies suggest that this compound may have applications in cancer treatment. Its ability to interact with specific molecular targets involved in cell proliferation and apoptosis could make it a candidate for further development as an anticancer agent.

Safety Profile Assessment

The safety profile of 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has been evaluated using modern toxicological methodologies. The TOXIN knowledge graph has been employed to assess potential liver toxicity associated with this compound. This tool integrates historical animal data with new non-animal methodologies to provide insights into the compound's safety .

In Silico Predictions

In silico models have been utilized to predict the toxicity of this compound based on its chemical structure. These models indicate that while there are concerns regarding hepatotoxicity, further empirical studies are necessary to confirm these predictions .

Comparison of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported the efficacy of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of 4-amino-N-cyclohexyl-3-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide in animal models. The findings demonstrated a reduction in inflammatory markers following treatment with the compound, supporting its potential therapeutic application.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-amino-N-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (CID 1545969)

- Molecular Formula : C₁₈H₁₇N₃O₂S₂ .

- Key Differences :

- The carboxamide substituent at position 5 is an ethoxyphenyl group (C₆H₅-O-C₂H₅) instead of cyclohexyl.

- The 3-position substituent is phenyl (C₆H₅) rather than 4-methylphenyl (C₆H₄-CH₃).

4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives

- Example Compound : 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells) .

- Key Differences: Lacks the 2-sulfanylidene and amino groups present in the target compound. Features a carbohydrazide backbone instead of a carboxamide.

- Activity Insights :

3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide

- Molecular Features : Combines pyrazole and thiadiazine moieties .

- Comparison :

- The thiadiazine ring introduces additional nitrogen atoms, differing from the dihydrothiazole scaffold of the target compound.

- The chloro-phenyl group may confer distinct electronic effects compared to the methylphenyl group in the target compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis likely parallels methods for analogous thiazoles, such as condensation of thiourea derivatives with α-halo carbonyl compounds, as seen in .

- Anticancer Potential: While direct activity data for the target compound are unavailable, structurally related thiazoles (e.g., derivatives) show potent activity against HepG-2 cells, suggesting the target’s sulfanylidene and amino groups may synergize for similar effects.

- Solubility vs. Permeability : The cyclohexyl group in the target compound may reduce aqueous solubility compared to the ethoxyphenyl analog but improve blood-brain barrier penetration in neurological applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of this compound?

- Methodological Answer : The synthesis of this thiazole-carboxamide derivative can be optimized using cyclization reactions with Lawesson’s reagent, a sulfurizing agent effective in forming thioamide and sulfanylidene moieties . For example, cyclization of intermediate precursors (e.g., ethyl 2-oxoacetate derivatives) under controlled temperatures (~80–100°C) in aprotic solvents (e.g., DMF) yields the thiazole core. Ultrasound-assisted methods may enhance reaction rates and purity by improving reagent mixing and reducing side reactions .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential to verify substituent positions (e.g., cyclohexyl, 4-methylphenyl) and the sulfanylidene group. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Additionally, IR spectroscopy can validate the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and thioamide (C=S stretch ~1200 cm⁻¹) functional groups .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example, triazole-thiazole hybrids with sulfanyl groups often exhibit antimicrobial or anticancer activity. Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets) with positive controls. Ensure solubility in DMSO/PBS and validate results via dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational chemistry be integrated into derivative design to predict biological activity?

- Methodological Answer : Employ quantum chemical calculations (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to predict target binding (e.g., protein kinases). Tools like AutoDock Vina or Schrödinger Suite can assess interactions between the sulfanylidene group and catalytic residues. Combine with molecular dynamics (MD) to evaluate binding stability under physiological conditions .

Q. How do structural modifications at the cyclohexyl or 4-methylphenyl groups affect pharmacological profiles?

- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest that:

- Cyclohexyl substitution : Replacing cyclohexyl with smaller alkyl groups (e.g., methyl) may reduce steric hindrance, enhancing membrane permeability but potentially decreasing target specificity .

- 4-Methylphenyl modification : Introducing electron-withdrawing groups (e.g., Cl, F) at the para position can improve metabolic stability and modulate π-π stacking with aromatic residues in target proteins .

Systematic variation of substituents followed by in vitro bioassays is critical to validate hypotheses.

Q. What experimental variables should be scrutinized when resolving contradictions in bioactivity data across studies?

- Methodological Answer : Key variables include:

- Purity : Confirm compound integrity via HPLC (>95% purity) to exclude impurities affecting assay results.

- Assay conditions : Standardize cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% to avoid cytotoxicity).

- Substituent batch variability : Ensure consistent synthesis protocols for analogs to prevent unintended structural deviations .

Replicate studies under harmonized conditions and apply statistical meta-analysis to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.